![molecular formula C18H26N2O2 B024212 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Overview
Description
1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone (CAS 288862-58-8) is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety at positions 4 and 5, with a dodecanone chain attached at the oxazole’s 2-position. Its molecular formula is C₂₄H₃₆N₂O₂, and it has a molecular weight of 384.55 g/mol . The presence of a long aliphatic chain (dodecanone or octadecyn) is critical for hydrophobic interactions with enzyme active sites .
Preparation Methods
The synthesis of CAY10435 involves the formation of the β-ketooxazapyridine structureIndustrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
CAY10435 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone is primarily recognized for its potent inhibitory effects on FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH can lead to increased levels of these signaling molecules, which has several therapeutic implications:
- Pain Management : Increased anandamide levels can enhance analgesic effects, making this compound a potential candidate for developing new pain relief medications.
- Anti-inflammatory Properties : By modulating endocannabinoid signaling pathways, it may help manage inflammation-related conditions.
Studies have shown that this compound exhibits high affinity for FAAH with Ki values indicating strong inhibitory effects, suggesting its potential as a lead compound for analgesic or anti-inflammatory agents .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It binds non-competitively to FAAH in microbial models such as Dictyostelium discoideum, demonstrating potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and applications of this compound:
- Study on Pain Relief : A study demonstrated that administration of this compound effectively reduced pain responses in animal models by increasing anandamide levels through FAAH inhibition.
- Antimicrobial Resistance Research : Research highlighted its potential in combating microbial resistance by inhibiting specific pathways within microbial cells.
- Neurodegenerative Disease Models : Investigations into its effects on neurodegenerative diseases showed promise due to enhanced endocannabinoid signaling pathways.
Mechanism of Action
CAY10435 exerts its effects by binding non-competitively to FAAH, inhibiting its activity. This inhibition prevents the hydrolysis of fatty acid amides, leading to increased levels of endocannabinoids and other bioactive lipids. The molecular targets and pathways involved include the endocannabinoid signaling pathway, which plays a role in pain sensation, mood regulation, and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolo[4,5-b]pyridine Derivatives
Key Example: 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one (CAS 288862-89-5)
- Molecular Formula : C₂₄H₃₄N₂O₂
- Activity : Selective FAAH inhibitor (Kᵢ = 0.14 nM), 580-fold more potent than oleyl trifluoromethyl ketone .
- Structural Difference: The alkyne (C≡C) group at the 9-position of the octadecyn chain enhances binding affinity compared to the saturated dodecanone derivative .
Table 1: Comparison of Oxazolo[4,5-b]pyridine Derivatives
Thiazolo[4,5-b]pyridine Derivatives
Thiazolo[4,5-b]pyridines replace the oxygen atom in the oxazole ring with sulfur, altering electronic properties and biological targets. For example:
- 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one: Synthesized via [3+3] cyclocondensation, this compound and its derivatives exhibit anti-inflammatory and antioxidant activities.
- Structural Impact: The sulfur atom increases nucleophilicity, enabling reactions like cyanoethylation and alkylation at the N3 position .
Table 2: Thiazolo[4,5-b]pyridines vs. Oxazolo[4,5-b]pyridines
Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines feature a five-membered ring with two nitrogen atoms. Patented derivatives (e.g., EP 18077677) are designed for treating inflammatory disorders .
- Structural Advantage : The additional nitrogen enhances hydrogen-bonding capacity, improving target selectivity for inflammatory pathways compared to oxazolo analogs.
- Activity Gap: No direct potency comparisons to oxazolo derivatives are reported, but imidazo compounds are prioritized for inflammatory disease patents .
Oxazolo[4,5-d]pyrimidines
These compounds fuse oxazole with pyrimidine instead of pyridine. Derivatives 1–15 (e.g., sulfonylated analogs) are synthesized via reactions with amidines and sulfonyl chlorides .
- Functional Difference : Pyrimidine’s additional nitrogen enables diverse substitution patterns, though biological data are unspecified in the evidence.
Key Research Findings
Chain Length and Unsaturation : The FAAH inhibitory potency of 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one highlights the importance of an alkyne chain for enhanced binding versus saturated chains .
Heteroatom Effects : Replacing oxygen with sulfur (thiazolo) shifts activity from enzyme inhibition to anti-inflammatory/antioxidant roles .
Synthetic Flexibility : Oxazolo[4,5-b]pyridines are synthesized via cyclocondensation and sulfonylation, while thiazolo analogs require methylate-mediated cyclization .
Biological Activity
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone, also known as CAY10435, is a synthetic compound that has garnered attention for its diverse biological activities. This compound primarily functions as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids and other lipid signaling molecules. The inhibition of FAAH has implications for various therapeutic areas, including pain management, inflammation, and neuroprotection.
The primary mechanism of action for this compound is its inhibition of FAAH. By blocking this enzyme, the compound increases the levels of fatty acid amides, such as anandamide, which can enhance cannabinoid receptor signaling and exert analgesic and anti-inflammatory effects.
Key Pathways Affected:
- Endocannabinoid System : Inhibition of FAAH leads to elevated levels of endocannabinoids that modulate pain and inflammation.
- Neuroprotective Effects : Increased anandamide levels may provide neuroprotective benefits in neurodegenerative diseases.
Biological Activity Overview
This compound has demonstrated significant biological activities across various studies:
Case Study 1: FAAH Inhibition and Pain Management
In a study evaluating the effects of this compound on pain models, researchers observed that administration led to significant analgesic effects in rodent models. The compound's ability to elevate anandamide levels was correlated with reduced pain sensitivity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxazolo[4,5-b]pyridine derivatives. The results indicated that this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections.
Research Findings
Research findings highlight the compound's multifaceted biological activities:
- In Vitro Studies : Showed that this compound effectively inhibits FAAH in cell cultures and enhances endocannabinoid signaling pathways.
- In Vivo Studies : Demonstrated significant anti-inflammatory effects through modulation of GSK-3β activity, indicating potential for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone, and how are reaction conditions optimized?
The compound can be synthesized via Friedlander condensation, a method used for isoxazolo[4,5-b]pyridines. Key substrates include aminopyridine derivatives and ketones. Optimization involves adjusting catalysts (e.g., acid/base), temperature, and solvent polarity. Microwave-assisted synthesis has been shown to reduce reaction time and improve yields compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazole-pyridine core and alkyl chain orientation. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and heterocyclic N-H stretches. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What is the biological significance of the dodecanone chain in this compound?
The dodecanone chain enhances lipophilicity, improving membrane permeability and bioavailability. This structural feature is critical for interactions with lipid-rich targets, such as endocannabinoid transporters, where it inhibits anandamide (AEA) reuptake (IC₅₀ = 3 µM) without binding directly to CB1/CB2 receptors .
Q. How does the oxazolo-pyridine scaffold influence pharmacological activity?
The scaffold provides a rigid planar structure that facilitates π-π stacking with aromatic residues in enzyme active sites. For example, derivatives with substituents at the C6 position (e.g., phenylazo groups) show enhanced anticancer activity due to improved DNA intercalation or kinase inhibition .
Q. What in vitro assays are used to evaluate the compound’s bioactivity?
Common assays include:
- Cell viability assays (MTT or resazurin) to test antiproliferative effects.
- Enzyme inhibition assays (e.g., fluorescence-based) for kinases or cytochrome P450 isoforms.
- Binding studies (surface plasmon resonance) to quantify interactions with targets like AEA transporters .
Advanced Research Questions
Q. How can structural modifications at the N3 and C6 positions enhance target selectivity?
- N3 modifications : Cyanoethylation introduces electron-withdrawing groups, altering hydrogen-bonding capacity. Hydrolysis of the nitrile group generates carboxylic acids, improving solubility for in vivo studies .
- C6 modifications : Phenylazo substituents increase steric bulk, enhancing selectivity for DNA topoisomerase II over homologous enzymes. Computational docking can predict binding modes before synthesis .
Q. What strategies resolve contradictions in cytokine modulation data (e.g., IL6 upregulation vs. CYP1B1 induction)?
Contradictory results may arise from cell-type specificity or concentration-dependent effects. To address this:
- Perform dose-response curves across multiple cell lines (e.g., U937 lymphoma vs. primary hepatocytes).
- Use siRNA knockdown to isolate IL6-mediated pathways from CYP1B1 metabolic feedback loops .
Q. How do solvent polarity and surfactant additives impact synthetic yields?
Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclocondensation reactions. Cationic surfactants (e.g., hexadecan-1-aminium bromides) form micelles that template molecular alignment, reducing side products. Solvent-free microwave conditions further enhance efficiency .
Q. What computational tools predict the compound’s metabolic stability?
- ADMET predictors (e.g., SwissADME) estimate hepatic clearance and CYP450 interactions.
- Density Functional Theory (DFT) calculates electron distribution to identify vulnerable sites for oxidative metabolism.
- Molecular dynamics simulations model interactions with blood serum proteins (e.g., albumin) to predict half-life .
Q. How can regioselectivity challenges in heterocyclic ring formation be mitigated?
- Directing groups : Introduce temporary substituents (e.g., acetyl) to steer electrophilic attack to desired positions.
- Microwave irradiation : Accelerates kinetics, favoring thermodynamically stable regioisomers.
- Metal catalysis : Pd-mediated cross-coupling ensures precise C-C bond formation in complex intermediates .
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWBDQAPIZBSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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